molecular formula C12H12N2O3 B13710179 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid

Cat. No.: B13710179
M. Wt: 232.23 g/mol
InChI Key: QXILHBNCRMEFRL-UHFFFAOYSA-N
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Description

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazinoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the pyrazinoisoindole core, followed by the introduction of functional groups to achieve the desired structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties.

Scientific Research Applications

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The compound’s structure allows it to bind to target molecules with high specificity, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid
  • 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid

Uniqueness

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-oxo-2,3,4,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole-9-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-11-8-2-1-7(12(16)17)5-9(8)10-6-13-3-4-14(10)11/h1-2,5,10,13H,3-4,6H2,(H,16,17)

InChI Key

QXILHBNCRMEFRL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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